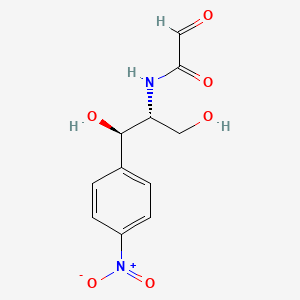

Chloramphenicol aldehyde

Description

Historical Recognition and Initial Academic Investigations of Chloramphenicol (B1208) Aldehyde as a Metabolite or Intermediate

The first significant academic recognition of chloramphenicol aldehyde as a metabolite emerged from in vitro studies. A pivotal 1982 study by Morris, Burke, George, and Pohl was among the first to identify four previously unknown metabolites of chloramphenicol when incubated with rat liver microsomes. nih.gov Among these was this compound, formed through the oxidation of the primary alcohol group of chloramphenicol. nih.gov This discovery was significant as it proposed a new oxidative metabolic pathway for chloramphenicol. The formation of these metabolites, including the aldehyde, was found to be dependent on the presence of NADPH and O2 and was notably stimulated in liver microsomes from rats pre-treated with phenobarbital, suggesting the involvement of specific cytochrome P-450 enzymes. nih.gov

Further cementing its identity as a metabolite, a 1995 study by Holt identified this compound as a new human metabolite. inchem.org This investigation analyzed urine samples from children undergoing treatment with chloramphenicol and, using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), detected compounds with characteristics corresponding to synthesized this compound derivatives. inchem.org This was a critical finding as it confirmed that the formation of this metabolite was not limited to animal models but also occurred in humans, opening new avenues for understanding chloramphenicol's effects in patients. inchem.organses.fr

Conceptual Frameworks for Investigating this compound within Broader Chemical and Biochemical Systems

The investigation of this compound is framed within the broader context of xenobiotic metabolism, primarily focusing on the enzymatic systems responsible for its formation and subsequent reactions. The principal conceptual framework revolves around the action of cytochrome P-450 (CYP) enzymes, a superfamily of monooxygenases that play a central role in the metabolism of a vast array of compounds.

The formation of this compound is understood as an initial oxidative event catalyzed by cytochrome P-450, specifically the phenobarbital-inducible isoforms. nih.govinchem.org This enzymatic reaction involves the oxidation of the primary alcohol group of the chloramphenicol molecule to an aldehyde. nih.gov The mechanism is thought to involve a "suicide" inhibition process where reactive metabolites can covalently bind to and inactivate the same CYP enzymes involved in their formation. anses.fr

Once formed, this compound is a reactive intermediate that can undergo further metabolic transformations. One proposed pathway involves a retro-aldol cleavage, a chemical reaction that breaks a carbon-carbon bond in the β-hydroxyaldehyde structure of the metabolite. nih.gov This cleavage would yield p-nitrobenzaldehyde and N-(2-oxoethyl)dichloroacetamide. nih.gov These aldehyde intermediates can then be enzymatically reduced to their corresponding alcohols, p-nitrobenzyl alcohol and N-(2-hydroxyethyl)dichloroacetamide. nih.gov

More recent research has expanded this framework to include other enzymatic players and pathways. For instance, studies on bacterial degradation of chloramphenicol have identified novel oxidoreductases, such as those from the glucose-methanol-choline (GMC) oxidoreductase family, that can catalyze the oxidation of chloramphenicol, leading to different metabolic fates. asm.orgbiorxiv.orgresearchgate.net

Significance of this compound in Contemporary Chemical and Biological Research Paradigms

The aldehyde metabolite is also implicated in the toxicological profile of chloramphenicol. While the parent drug is known for its potential to cause bone marrow suppression, the contribution of its various metabolites to this toxicity is an active area of investigation. inchem.orgfao.org The ability of aldehydes, in general, to generate free radicals and cause cellular damage provides a rationale for investigating the specific toxic effects of this compound. tohoku.ac.jp

Furthermore, the study of this compound and its metabolic pathways is relevant to the growing field of antibiotic resistance. The enzymatic inactivation of chloramphenicol is a key resistance mechanism in bacteria. researchgate.net Research into the oxidative pathways, including the formation of the aldehyde, provides insights into how microorganisms detoxify the antibiotic. asm.orgbiorxiv.org This knowledge is essential for the development of strategies to overcome resistance.

From a chemical synthesis perspective, aldehydes are valuable intermediates. numberanalytics.com While not the primary focus of research on this compound, its chemical properties could potentially be exploited in the synthesis of new chloramphenicol analogs or other bioactive molecules. mdpi.comrsc.orgnih.gov The development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of chloramphenicol and its metabolites, including the aldehyde, is another area of contemporary importance, crucial for both clinical monitoring and food safety analysis. fda.govnih.gov

Structure

3D Structure

Properties

CAS No. |

73981-53-0 |

|---|---|

Molecular Formula |

C11H12N2O6 |

Molecular Weight |

268.22 g/mol |

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-oxoacetamide |

InChI |

InChI=1S/C11H12N2O6/c14-5-9(12-10(16)6-15)11(17)7-1-3-8(4-2-7)13(18)19/h1-4,6,9,11,14,17H,5H2,(H,12,16)/t9-,11-/m1/s1 |

InChI Key |

OFWAKPABWKIMSK-MWLCHTKSSA-N |

SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C=O)O)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C=O)O)[N+](=O)[O-] |

Other CAS No. |

73981-53-0 |

Synonyms |

chloramphenicol aldehyde |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconversions Involving Chloramphenicol Aldehyde

Role of Chloramphenicol (B1208) Aldehyde as a Metabolic Intermediate in Natural Product Pathways

Chloramphenicol aldehyde is a key metabolic intermediate in the biotransformation of chloramphenicol. Its formation and subsequent reactions are crucial in both the detoxification and inactivation of the parent antibiotic.

The formation of this compound from chloramphenicol is primarily an oxidative process. In rat liver microsomes, the oxidation of the primary alcohol group of chloramphenicol to an aldehyde is catalyzed by cytochrome P-450. nih.gov This reaction is dependent on the presence of NADPH and molecular oxygen. nih.gov

In microbial systems, a similar oxidation occurs. The C3-hydroxyl group of chloramphenicol is oxidized to an aldehyde, a reaction observed in bacteria such as Sphingomonas sp. CL5.1 and Caballeronia sp. PC1. nih.gov This initial oxidation is a critical step in the metabolic pathway of chloramphenicol. nih.govresearchgate.net A novel glucose-methanol-choline (GMC) oxidoreductase has been identified as responsible for this oxidation in these bacterial species. nih.gov Furthermore, in the cytosol of rat liver, a glutathione-dependent enzymatic reaction can convert chloramphenicol to this compound. nih.gov

The biosynthesis of chloramphenicol itself originates from the shikimate pathway, branching at chorismic acid to produce p-aminophenylalanine, a precursor to the p-nitrophenylserinol moiety of the antibiotic. inchem.org One proposed pathway suggests that a tridomainal A-PCP-Red protein activates p-amino-Phe and, after hydroxylation, an NAD(P)H reductive cleavage of the resulting thioester yields an aldehyde intermediate on the path to chloramphenicol. researchgate.net

Once formed, this compound can undergo several metabolic transformations. As a beta-hydroxyaldehyde, it can chemically undergo a retro-aldol cleavage, breaking down into p-nitrobenzaldehyde and N-(2-oxoethyl)dichloroacetamide. nih.gov These aldehyde intermediates can then be enzymatically reduced to p-nitrobenzyl alcohol and N-(2-hydroxyethyl)dichloroacetamide, respectively. nih.gov

In microbial systems, this compound can be further oxidized to a carboxyl group, yielding a product referred to as O-CAP. nih.gov Additionally, it can be transformed into DD-CAP through processes of dehydrogenation and dehydration. nih.gov The C1-OH of this compound can also be dehydrogenized to produce dD-CAP by Caballeronia sp. PC1. nih.gov Some bacteria utilize aldehyde dehydrogenases (ALDHs) to further boost the turnover of the aldehyde intermediate to the corresponding carboxylic acid, termed "carboxy-CAP". researchgate.net

Microbial Biosynthetic Pathways Involving Aldehyde Intermediates Related to Chloramphenicol

Microorganisms have evolved diverse pathways for the biosynthesis and transformation of chloramphenicol, often involving aldehyde intermediates as a key step in either its creation or degradation.

Several microbial strains have been identified that are capable of transforming chloramphenicol through aldehyde intermediates. The natural producer of chloramphenicol is the Gram-positive soil actinomycete, Streptomyces venezuelae. nih.govfrontiersin.org

Bacterial strains that inactivate chloramphenicol via oxidation to an aldehyde include Gram-positive bacteria like Streptomyces sp. and Gram-negative bacteria such as Sphingobium sp. researchgate.net Specific examples of bacteria that perform this transformation include Sphingomonas sp. CL5.1 and Caballeronia sp. PC1. nih.gov A study on an activated sludge-enriched consortium also identified Cupriavidus sp. CLC6, which can acetylate chloramphenicol, and other key microbes involved in its degradation. nih.govresearchgate.net

The following table summarizes the microbial strains and their roles in transformations involving this compound.

| Microbial Strain | Phylum/Class | Transformation Involving Aldehyde | Reference |

| Streptomyces venezuelae | Actinobacteria | Natural producer of chloramphenicol, involving aldehyde intermediates in biosynthesis. | nih.govfrontiersin.org |

| Sphingomonas sp. CL5.1 | Proteobacteria | Oxidation of chloramphenicol to this compound. | nih.gov |

| Caballeronia sp. PC1 | Proteobacteria | Oxidation of chloramphenicol to this compound and its further transformation. | nih.gov |

| Streptomyces sp. | Actinobacteria | Oxidative inactivation of chloramphenicol via an aldehyde intermediate. | researchgate.net |

| Sphingobium sp. | Proteobacteria | Oxidative inactivation of chloramphenicol via an aldehyde intermediate. | researchgate.net |

| Cupriavidus sp. CLC6 | Proteobacteria | Involved in a consortium that degrades chloramphenicol. | nih.govresearchgate.net |

The biosynthesis of chloramphenicol and its aldehyde derivatives is governed by specific genes and enzymes. In Streptomyces venezuelae, the chloramphenicol biosynthetic gene cluster contains the genes responsible for its production. nih.govwikipedia.org An FADH2-dependent halogenase is involved in the chlorination of an aliphatic structure during the biosynthesis. frontiersin.org

The enzymatic inactivation of chloramphenicol through oxidation to an aldehyde is facilitated by a class of enzymes known as oxidoreductases. researchgate.net Specifically, flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes from the glucose-methanol-choline (GMC) oxidoreductase superfamily act as C3-alcohol dehydrogenases (CAP-ADHs) to produce the aldehyde intermediate. researchgate.net In some cases, separate aldehyde dehydrogenases (CAP-ALDHs) are involved in the subsequent oxidation of the aldehyde to a carboxylic acid. researchgate.net A novel oxidase gene, cmO, from the GMC oxidoreductase family has been identified in Sphingomonadaceae and confirmed to catalyze the oxidation of chloramphenicol. asm.orgbiorxiv.org

Investigations into the Substrate Specificity and Catalytic Mechanisms of Enzymes Acting on this compound

The enzymes that act on chloramphenicol and its aldehyde derivative exhibit specific substrate preferences and catalytic actions. Oxidoreductases that inactivate chloramphenicol can also act on its analogues, thiamphenicol (B1682257) and azidamfenicol, but not the C3-fluorinated florfenicol. researchgate.net

The catalytic mechanism for the initial oxidation by GMC oxidoreductases likely involves a catalytic histidine residue acting as a base to initiate the oxidation of the C3-hydroxy group. researchgate.net A hydride is then transferred to the FAD cofactor. researchgate.net

In the case of chloramphenicol acetyltransferases (CATs), which inactivate the antibiotic by acetylation, the catalytic mechanism is well-studied. ebi.ac.uknih.govresearchgate.net A histidine residue plays a central role in catalysis by deprotonating the hydroxyl group of chloramphenicol. ebi.ac.ukproteopedia.org While this is a different transformation, the study of CAT enzymes provides insight into how enzymes can specifically recognize and modify the chloramphenicol structure. The binding site for chloramphenicol in CATs is a deep, hydrophobic pocket formed at the interface of the enzyme's subunits. proteopedia.org

The following table details the enzymes involved in the metabolism of chloramphenicol and its aldehyde form.

| Enzyme | Enzyme Class | Function | Microbial Source/System | Reference |

| Cytochrome P-450 | Monooxygenase | Oxidation of chloramphenicol to this compound. | Rat liver microsomes | nih.gov |

| Glutathione-dependent enzyme | Transferase | Conversion of chloramphenicol to this compound. | Rat liver cytosol | nih.gov |

| Glucose-methanol-choline (GMC) oxidoreductase (CAP-ADH) | Oxidoreductase | Oxidation of chloramphenicol's C3-hydroxyl group to an aldehyde. | Sphingomonas sp., Caballeronia sp., Streptomyces sp., Sphingobium sp. | nih.govresearchgate.net |

| Aldehyde Dehydrogenase (ALDH) | Oxidoreductase | Oxidation of this compound to a carboxylic acid. | Bacteria | researchgate.net |

| CmO | Oxidase | Oxidation at the C-1′ and C-3′ positions of chloramphenicol. | Sphingobium sp. strain CAP-1 | asm.org |

Degradation and Biotransformation Pathways of Chloramphenicol Aldehyde

Abiotic Degradation Mechanisms of Chloramphenicol (B1208) Aldehyde in Environmental Simulations

The breakdown of chloramphenicol aldehyde in the absence of biological activity is primarily driven by photolysis, hydrolysis, and advanced oxidation processes. These mechanisms are critical in determining the persistence of the compound in aquatic environments.

Photolytic Degradation Processes and Product Identification

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for this compound. Studies have shown that chloramphenicol, the parent compound of this compound, is susceptible to direct photolysis by sunlight due to the presence of chromophores that absorb light at wavelengths greater than 290 nm. nih.gov The degradation of chloramphenicol via photolysis has been observed to follow pseudo-first-order kinetics. mdpi.comscielo.br

During the photolytic degradation of chloramphenicol and its derivatives, various transformation products are formed. For instance, in the degradation of chloramphenicol, mono- and di-hydroxyl transformation products have been identified. scielo.br In advanced oxidation processes involving UV light, the aldehyde group of intermediate compounds can be further oxidized to a carboxyl group, forming products like 4-nitrobenzoic acid. mdpi.comresearchgate.net The specific photolytic products of this compound itself are a subject of ongoing research, but it is expected to undergo similar transformations.

| Radiation Source | Matrix | Key Findings | Reference |

| Artificial & Solar | Ultrapure Water, Surface Water, Sewage Effluent | Pseudo-first-order kinetics; formation of mono- and di-hydroxyl products. | scielo.br |

| UV-LED | Aqueous Solution | Oxidation of aldehyde group to carboxyl group, forming 4-nitrobenzoic acid. | mdpi.comresearchgate.net |

Hydrolytic Degradation Mechanisms and Reaction Kinetics

Hydrolysis, the reaction with water, can also contribute to the degradation of this compound. While chloramphenicol itself is generally stable to hydrolysis under neutral pH conditions, the reaction can be catalyzed by acids and bases. researchgate.netresearchgate.net The hydrolysis of chloramphenicol primarily involves the cleavage of the amide bond. researchgate.netresearchgate.net

Studies on chloramphenicol have shown that its degradation in aqueous solutions below pH 7 is almost entirely due to the hydrolytic cleavage of the amide function. researchgate.netresearchgate.net The rate of this degradation is largely independent of the hydrogen-ion concentration between pH 2 and 7. researchgate.netresearchgate.net In nonaqueous conditions, clay minerals like kaolinite (B1170537) have been shown to catalyze the hydrolysis of chloramphenicol, with surface moisture playing a critical role. acs.org The kinetics of chloramphenicol hydrolysis have been reported to follow first-order character in aqueous solutions of surfactants. researchgate.net

| Condition | Key Findings | Reference |

| Aqueous Solution (pH < 7) | Amide bond cleavage is the primary degradation pathway. | researchgate.netresearchgate.net |

| Nonaqueous (with Kaolinite) | Clay mineral catalyzes hydrolysis; surface moisture is crucial. | acs.org |

| Aqueous Surfactant Solution | Follows first-order kinetics. | researchgate.net |

Advanced Oxidation Processes for this compound Remediation

Advanced Oxidation Processes (AOPs) are highly effective methods for the degradation of persistent organic pollutants like chloramphenicol and its aldehyde derivative. researchgate.netdokumen.pubmdpi.com These processes generate highly reactive radical species, such as hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, which can non-selectively oxidize a wide range of organic compounds. mdpi.commdpi.com

Various AOPs have been investigated for the degradation of chloramphenicol, including UV/H₂O₂, UV/persulfate, UV/peroxymonosulfate, and UV/chlorine. mdpi.comiwaponline.com These processes have demonstrated high degradation efficiencies, with the degradation kinetics often following a pseudo-first-order model. mdpi.comiwaponline.com For example, UV-LED based AOPs have been shown to effectively degrade chloramphenicol, with the degradation rate being influenced by factors such as oxidant dosage, pH, and UV wavelength. mdpi.com The primary degradation pathway in many AOPs involves the attack of hydroxyl radicals on the chloramphenicol molecule, leading to hydroxylation, decarboxylation, and cleavage of the amide side chain. iwaponline.com The resulting intermediates can be further oxidized, potentially leading to complete mineralization. mdpi.com

| AOP Method | Oxidant/Catalyst | Key Findings | Reference |

| UV/H₂O₂ | Hydrogen Peroxide | Effective degradation through hydroxyl radical attack. | iwaponline.com |

| UV-LED/Persulfate | Persulfate | High degradation efficiency, follows pseudo-first-order kinetics. | mdpi.com |

| UV-LED/Peroxymonosulfate | Peroxymonosulfate | High degradation efficiency, influenced by pH and wavelength. | mdpi.com |

| UV-LED/Chlorine | Chlorine | Effective degradation, rate dependent on oxidant dosage. | mdpi.com |

| Electrochemically activated PMS | Peroxymonosulfate | High removal efficiency through sulfate and hydroxyl radicals. | bohrium.com |

Biotic Degradation of this compound by Microorganisms

Microorganisms play a significant role in the transformation and degradation of this compound in the environment. Both bacteria and fungi have been shown to metabolize this compound through various enzymatic pathways.

Bacterial Metabolism and Cleavage of this compound

Bacteria have evolved diverse metabolic pathways to break down chloramphenicol and its derivatives. A key transformation is the oxidation of the C3-hydroxyl group of chloramphenicol to an aldehyde, forming this compound (D-CAP). nih.gov This can be further oxidized to a carboxylic acid. nih.gov Some bacterial strains, such as Sphingomonas sp. and Caballeronia sp., are capable of carrying out these oxidation steps. nih.gov

Another significant bacterial metabolic pathway is the reduction of the nitro group on the aromatic ring to an amino group. researchgate.nettongji.edu.cn This transformation significantly reduces the toxicity of the compound. tongji.edu.cn The cleavage of the C1-C2 bond in the propanediol (B1597323) side chain is another reported bacterial degradation pathway. nih.govresearchgate.net Furthermore, some bacteria can utilize chloramphenicol as a sole source of carbon and nitrogen. researchgate.net

| Bacterial Genus | Metabolic Pathway | Key Products | Reference |

| Sphingomonas | Oxidation of C3-OH, C1-C2 bond cleavage | This compound, p-nitrobenzoic acid | nih.govresearchgate.net |

| Caballeronia | Oxidation of C3-OH, C1-C2 bond cleavage | This compound | nih.gov |

| Aeromonas | Nitro-group reduction, bond cleavage | Amino-chloramphenicol | frontiersin.org |

| Haemophilus | Nitro-reduction | 4-aminophenyl allylic alcohol | asm.org |

Fungal Biotransformation Pathways of this compound

Fungi, particularly white-rot fungi, are also capable of degrading chloramphenicol and its aldehyde. mdpi.comuab.cat These fungi produce extracellular enzymes like laccases and peroxidases that can oxidize a wide range of aromatic compounds. mdpi.com

The biotransformation of chloramphenicol by the fungus Trametes versicolor has been shown to produce several transformation products, including this compound. uab.cat Laccase from Trametes hirsuta has been reported to degrade chloramphenicol to this compound, which was found to be less toxic to microorganisms. mdpi.comresearchgate.net The efficiency of this enzymatic degradation can be enhanced by the use of mediators. researchgate.net Fungal degradation pathways can involve dehalogenation and oxidation reactions. uab.catmdpi.com

| Fungal Species | Enzyme System | Key Transformation | Reference |

| Trametes versicolor | Extracellular enzymes | Formation of this compound and other products. | uab.cat |

| Trametes hirsuta | Laccase | Degradation to this compound. | mdpi.comresearchgate.net |

| Phanerochaete chrysosporium | Lignin peroxidase, Manganese peroxidase | Degradation of various pollutants, potential for chloramphenicol degradation. | mdpi.com |

Elucidation of Microbial Degradation Products and Intermediate Metabolites

The microbial breakdown of chloramphenicol often proceeds through the initial oxidation of its primary alcohol group to form this compound. nih.gov This aldehyde serves as a key intermediate, subsequently undergoing various transformations. In rat liver microsomes, a proposed mechanism involves a retro-aldol cleavage of this compound. nih.gov This cleavage results in the formation of p-nitrobenzaldehyde and N-(2-oxoethyl)dichloroacetamide. nih.gov These aldehyde intermediates can be further metabolized through enzymatic reduction to yield p-nitrobenzyl alcohol and N-(2-hydroxyethyl)dichloroacetamide, respectively. nih.gov

Studies with specific bacterial strains have elucidated more detailed pathways. In Sphingomonas sp. CL5.1 and Caballeronia sp. PC1, the C3-OH group of chloramphenicol is oxidized to an aldehyde, referred to as D-CAP. nih.gov This intermediate can be further oxidized at the same carbon to form a carboxyl group, yielding a product named O-CAP. nih.govasm.org Additionally, D-CAP can be transformed into DD-CAP through processes of dehydrogenation and dehydration. nih.gov A novel pathway was identified in Caballeronia sp. PC1 where the C1-OH of D-CAP is dehydrogenized to produce dD-CAP. nih.gov Further degradation can lead to the formation of p-nitrobenzoic acid. asm.orgmdpi.comresearchgate.net

The table below summarizes the key degradation products and intermediate metabolites originating from this compound.

| Metabolite Name | Formation Pathway | Source/Organism | Citation |

| p-Nitrobenzaldehyde | Retro-aldol cleavage of this compound | Rat liver microsomes | nih.gov |

| N-(2-oxoethyl)dichloroacetamide | Retro-aldol cleavage of this compound | Rat liver microsomes | nih.gov |

| p-Nitrobenzyl alcohol | Reduction of p-nitrobenzaldehyde | Rat liver microsomes | nih.gov |

| N-(2-hydroxyethyl)dichloroacetamide | Reduction of N-(2-oxoethyl)dichloroacetamide | Rat liver microsomes | nih.gov |

| O-CAP (carboxyl derivative) | Oxidation of the aldehyde group of D-CAP (this compound) | Sphingomonas sp. CL5.1, Caballeronia sp. PC1 | nih.govasm.org |

| DD-CAP | Dehydrogenation and dehydration of D-CAP (this compound) | Sphingomonas sp. CL5.1, Caballeronia sp. PC1 | nih.gov |

| dD-CAP | Dehydrogenation of the C1-OH group of D-CAP (this compound) | Caballeronia sp. PC1 | nih.gov |

| p-Nitrobenzoic acid | Further oxidation of intermediates like O-CAP | Sphingomonadaceae, Chemical oxidation | asm.orgmdpi.com |

Enzymatic Systems Involved in this compound Degradation and Detoxification

A diverse array of enzymes is responsible for the degradation and detoxification of chloramphenicol, with many directly or indirectly involved in the transformation of this compound.

Laccases, particularly from white-rot fungi like Trametes hirsuta, are also effective in degrading chloramphenicol, with this compound being a resulting product. encyclopedia.pubresearchgate.net The efficiency of laccase-mediated degradation can be significantly increased by using mediators such as syringaldehyde (B56468) and vanillin. researchgate.net

Another enzymatic pathway involves Glutathione (B108866) S-transferases (GSTs). In human fetal and neonatal liver, GSTs catalyze the conjugation of glutathione with chloramphenicol, a process in which this compound has been detected as an intermediate. karger.com The dechlorination of chloramphenicol, which can be enhanced by glutathione, also appears to involve cytochrome P-450 and leads to the formation of the aldehyde. inchem.org

The following table details the enzymatic systems implicated in the metabolism related to this compound.

| Enzyme/Enzyme System | Source/Organism | Role in Relation to this compound | Citation |

| Oxidoreductases (GMC-type) | Sphingobium sp., Streptomyces sp. | Inactivate chloramphenicol via oxidation of the C3-hydroxyl group to an aldehyde. | nih.gov |

| Chloramphenicol oxidase (CmO) | Sphingomonadaceae | Catalyzes the oxidation of chloramphenicol. | asm.org |

| Aldehyde Dehydrogenases | Gram-positive and Gram-negative bacteria | Boost the overall turnover of chloramphenicol oxidation. | nih.gov |

| Cytochrome P-450 | Rat liver microsomes | Oxidizes chloramphenicol to this compound. | nih.govinchem.org |

| Laccase | Trametes hirsuta (white-rot fungus) | Degrades chloramphenicol, forming this compound as a product. | encyclopedia.pubresearchgate.net |

| Glutathione S-transferases (GSTs) | Human fetal and neonatal liver | Metabolize chloramphenicol, with this compound detected as an intermediate. | karger.com |

Advanced Analytical Methodologies for Chloramphenicol Aldehyde Research

Chromatographic Techniques for Separation and Quantification of Chloramphenicol (B1208) Aldehyde

Chromatography is the cornerstone for isolating and quantifying chloramphenicol aldehyde. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are employed, each offering distinct advantages for aldehyde analysis.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of chloramphenicol and its metabolites, including the aldehyde form. inchem.orgresearchgate.net Methods typically utilize a reversed-phase C18 column to separate the compounds based on their polarity. researchgate.netnih.gov Isocratic elution with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer is common. researchgate.netnih.gov

For instance, a stability-indicating HPLC method developed for chloramphenicol and its degradation product, 2-amino-1-(4-nitrophenyl)propane-1,3-diol, used a mobile phase of sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid (85:15:1, v/v). researchgate.netscispace.com Detection is often performed using a UV detector, with wavelengths set around 278 nm or 230 nm to monitor the aromatic nitro group present in the molecule. researchgate.netnih.gov In some cases, derivatization is employed to enhance detection sensitivity. For related compounds like 4-nitrobenzaldehyde (B150856), a degradation product of chloramphenicol, derivatization with 3-nitrophenylhydrazine (B1228671) hydrochloride shifts the maximum absorption wavelength, minimizing matrix interference and improving detection limits. nih.gov The application of HPLC has been confirmed for analyzing urine samples containing this compound, demonstrating its utility in metabolite research. inchem.org

Table 1: Representative HPLC Parameters for Analysis of Chloramphenicol and Related Compounds

| Parameter | Description | Source(s) |

| Column | Reversed-phase C18, 5 µm, 15 cm x 4.6 mm | researchgate.netscispace.com |

| Mobile Phase | Sodium pentanesulfonate (0.012 M), Acetonitrile, Glacial Acetic Acid (85:15:1, v/v) | researchgate.netscispace.com |

| Flow Rate | 1.0 - 2.0 mL/min | researchgate.netnih.gov |

| Detection | UV at 278 nm or 230 nm | researchgate.netnih.gov |

| Application | Analysis of chloramphenicol and its degradation/related products. | researchgate.netscispace.com |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of chloramphenicol and its metabolites. portal.gov.bdmdpi.com However, due to the polar functional groups and low volatility of chloramphenicol and its aldehyde metabolite, a derivatization step is essential prior to GC analysis. inchem.orgtandfonline.com Silylation is a common derivatization strategy, where polar hydroxyl groups are converted to their more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.net Reagents such as Sylon BFT or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) are frequently used for this purpose. nih.govnih.gov

This derivatization makes the analyte suitable for volatilization in the GC inlet without thermal degradation. The separation is then typically carried out on a capillary column, such as a DB-35MS or OV-1. mdpi.comscribd.com GC-MS has been successfully used to identify chloramphenicol-aldehyde derivatives in urine samples, confirming its role as a human metabolite. inchem.org Detection is often achieved with high sensitivity using an electron capture detector (ECD) or through mass spectrometry in negative chemical ionization (NCI) mode, which provides excellent sensitivity for electrophilic compounds like the derivatized this compound. nih.govnih.gov

Table 2: Derivatization Strategies for GC Analysis of Chloramphenicol and its Metabolites

| Derivatization Agent | Analyte Type | Purpose | Resulting Derivative | Source(s) |

| BSTFA + 1% TMCS | Chloramphenicol, Thiamphenicol (B1682257), Florfenicol, Florfenicol amine | Increase volatility for GC analysis | Silylated derivatives | nih.gov |

| Sylon BFT | Chloramphenicol, Florfenicol, Florfenicol amine, Thiamphenicol | Increase volatility and thermal stability | Silylated derivatives | nih.gov |

| Acetic Anhydride | Chloramphenicol | Increase volatility for GC-ECD | Acetylated derivative | researchgate.net |

| Phenylboronic Acid | Chloramphenicol | Rapid derivatization for assay | Cyclic phenylboronate (B1261982) ester | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution due to the use of columns with sub-2 µm particle sizes. tandfonline.com This high resolution is particularly advantageous for separating structurally similar compounds, such as chloramphenicol and its various metabolites, from complex sample matrices. nih.gov

UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), provide a highly sensitive and specific platform for quantification. portal.gov.bdnih.gov A typical UPLC method for chloramphenicol analysis employs a C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm) with a gradient or isocratic elution using a mobile phase of acetonitrile and water. portal.gov.bd The enhanced efficiency of UPLC allows for rapid separation, with analysis times often under 5 minutes. portal.gov.bdnih.gov This methodology is well-suited for the simultaneous determination of chloramphenicol and its metabolites, making it a powerful tool for research on this compound. nih.govnih.gov

Table 3: Typical UPLC-MS/MS Method Parameters for Amphenicol Analysis

| Parameter | Description | Source(s) |

| System | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | portal.gov.bdnih.gov |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | portal.gov.bd |

| Mobile Phase | Acetonitrile and Deionized Water | portal.gov.bdnih.gov |

| Flow Rate | ~0.35 mL/min | portal.gov.bd |

| Run Time | < 5 minutes | portal.gov.bdnih.gov |

| Application | Simultaneous determination of amphenicols and their metabolites in various matrices. | nih.govnih.gov |

Mass Spectrometry Approaches for Structural Elucidation and Trace Analysis of this compound

Mass spectrometry (MS) is indispensable for the structural confirmation and trace-level detection of this compound. When coupled with chromatographic separation, it provides unparalleled specificity and sensitivity.

Tandem mass spectrometry (MS/MS) is the definitive technique for identifying and confirming the presence of metabolites like this compound, even at sub-parts-per-billion (ppb) levels. fda.gov In a typical LC-MS/MS experiment, the mass spectrometer is operated in a selected reaction monitoring (SRM) mode. fda.gov A specific precursor ion (the molecular ion or a characteristic adduct) of the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then specific product ions are monitored in the second mass analyzer. fda.gov

For the parent compound, chloramphenicol, analysis is often performed in negative ion mode, where the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 321 is selected. researchgate.netfda.gov This precursor fragments to produce characteristic product ions at m/z 257, 194, 176, and 152. fda.gov The identification of a metabolite like this compound would involve searching for a precursor ion corresponding to its molecular weight and observing a fragmentation pattern that is logically related to both its own structure and that of the parent drug. The high specificity of monitoring multiple ion transitions provides unambiguous confirmation and allows for accurate quantification free from matrix interferences. portal.gov.bdfda.gov

Table 4: Illustrative Precursor and Product Ions for Chloramphenicol in LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode | Source(s) |

| Chloramphenicol | 321 | 257, 194, 176, 152 | Negative Electrospray (ESI-) | fda.gov |

| Chloramphenicol | 321 | 152, 257 | Negative Electrospray (ESI-) | researchgate.net |

Note: This table shows data for the parent compound, chloramphenicol. A similar approach is used to identify metabolites by targeting their specific precursor ions and characteristic product ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). scirp.org This capability is crucial for determining the elemental composition of an unknown or suspected metabolite like this compound. scirp.org By comparing the experimentally measured accurate mass with the theoretical exact mass calculated from a proposed chemical formula, HRMS can definitively confirm the identity of a compound, distinguishing it from other molecules that may have the same nominal (integer) mass. scirp.org

The theoretical monoisotopic mass of this compound (C₁₁H₁₀Cl₂N₂O₅) is 320.0018 Da. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, can measure the mass of an ion with enough accuracy to confirm this specific elemental formula. This technique was instrumental in identifying various thermal degradation products of chloramphenicol in one study, highlighting its power in characterizing unknown but related structures. researchgate.net Therefore, HRMS is a vital tool for the unambiguous structural elucidation of this compound in complex research samples.

Spectroscopic Methods in Qualitative and Quantitative Research Applications

Spectroscopic techniques are fundamental in the study of this compound, a significant metabolite of the antibiotic chloramphenicol. These methods allow for both the identification and structural elucidation (qualitative analysis) and the measurement of its concentration in various samples (quantitative analysis).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical determination of organic molecules, including this compound. While direct NMR studies on isolated this compound are not extensively published, its structural features can be predicted based on the well-documented spectra of chloramphenicol and related synthetic intermediates. nih.govbiorxiv.org The conversion of the primary alcohol in chloramphenicol to an aldehyde introduces a highly characteristic signal in the ¹H NMR spectrum and a distinct resonance in the ¹³C NMR spectrum.

In ¹H NMR, the most telling feature for this compound would be the appearance of a signal for the aldehyde proton (CHO). This proton typically resonates in a highly deshielded region of the spectrum, generally between δ 9 and 10 ppm. oregonstate.edu The protons of the p-nitrophenyl group would appear in the aromatic region (δ 7.5-8.3 ppm), similar to the parent compound. thieme-connect.de The protons on the carbon backbone, specifically those adjacent to the chiral centers, would provide crucial information about the molecule's stereochemistry through their chemical shifts and coupling constants.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The aldehyde carbon (CHO) would exhibit a characteristic resonance far downfield, typically in the range of δ 190-200 ppm. oregonstate.edulibretexts.org The carbons of the p-nitrophenyl ring would appear between δ 120-150 ppm, with the carbon bearing the nitro group being the most deshielded. oregonstate.edu

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. Furthermore, techniques like the Nuclear Overhauser Effect (NOE) are critical for establishing the relative stereochemistry of the two chiral centers by measuring the spatial proximity between specific protons. fcrisk.ru

Hypothetical NMR Data for this compound

The following table presents predicted chemical shifts for the key nuclei in this compound, extrapolated from known data for similar functional groups and the chloramphenicol structure.

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde | ¹H | 9.0 - 10.0 | Highly deshielded, characteristic of an aldehyde proton. oregonstate.edu |

| Aromatic | ¹H | 7.5 - 8.3 | Protons on the p-nitrophenyl ring. |

| Methine (CH-OH) | ¹H | ~5.0 | Proton on the carbon bearing the hydroxyl group. |

| Methine (CH-NH) | ¹H | ~4.5 | Proton on the carbon bearing the dichloroacetamide group. |

| Amide | ¹H | ~8.5 | NH proton of the amide group. |

| Dichloro-methine | ¹H | ~6.5 | CHCl₂ proton. |

| Aldehyde | ¹³C | 190 - 200 | Characteristic downfield shift for an aldehyde carbon. libretexts.org |

| Aromatic | ¹³C | 120 - 150 | Carbons of the p-nitrophenyl ring. |

| Carbonyl (Amide) | ¹³C | ~165 | Carbonyl carbon of the amide group. |

| Methine (CH-OH) | ¹³C | ~70 | Carbon bearing the hydroxyl group. |

| Methine (CH-NH) | ¹³C | ~55 | Carbon bearing the dichloroacetamide group. |

| Dichloro-methine | ¹³C | ~65 | CHCl₂ carbon. |

UV-Visible Spectrophotometry for Reaction Monitoring and Quantification

UV-Visible spectrophotometry is a robust, accessible, and widely used technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound, like its parent compound chloramphenicol, possesses a p-nitrophenyl group which acts as a strong chromophore, making it suitable for UV-Vis analysis. docbrown.info The p-nitrophenyl group typically exhibits a strong absorbance maximum around 270-280 nm. emerginginvestigators.org

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. This allows for the determination of unknown concentrations of this compound in samples.

To enhance sensitivity and selectivity, especially in complex mixtures, derivatization reactions are often employed. scielo.br The aldehyde functional group of this compound can be specifically targeted. A common and effective derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form a 2,4-dinitrophenylhydrazone derivative. epa.govnih.gov These derivatives are intensely colored and exhibit a new λmax at a longer wavelength (typically around 360 nm), shifting the measurement away from potential interferences that absorb in the UV region. scielo.br This approach can be used to monitor the progress of reactions involving the aldehyde or to quantify its presence in various sample types. Other reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) can also be used for similar purposes. nih.gov

Method validation is crucial to ensure the reliability of quantitative results. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Typical Validation Parameters for a UV-Vis Spectrophotometric Method

This table shows representative validation data for a quantitative method, based on values reported for the analysis of chloramphenicol and related compounds.

| Parameter | Typical Value/Range | Description |

| Wavelength (λmax) | 278 nm (direct); ~360 nm (DNPH derivative) scielo.br | Wavelength of maximum absorbance for highest sensitivity. |

| Linearity Range | 1 - 60 µg/mL epa.gov | The concentration range over which the method is accurate and precise. |

| Correlation Coefficient (r²) | > 0.999 nih.gov | A measure of how well the calibration data fits a linear regression. |

| Accuracy (Recovery) | 98 - 102% | The closeness of the measured value to the true value. |

| Precision (%RSD) | < 2% epa.gov | The degree of agreement among individual test results from repeated measurements. |

| Limit of Detection (LOD) | ~1 µg/mL biorxiv.org | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | ~5 µg/mL mdpi.com | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |

Sample Preparation and Matrix Effects in the Research Analysis of this compound from Complex Biological and Environmental Matrices

The analysis of this compound from complex sources such as biological fluids (urine, plasma) and environmental samples (water, soil) presents a significant challenge due to the presence of interfering substances. mdpi.comnih.gov These substances, collectively known as the sample matrix, can obscure the analyte signal or interfere with the analytical instrumentation, leading to inaccurate results. nih.gov Therefore, a robust sample preparation protocol is essential to isolate the analyte of interest and remove matrix components.

Common sample preparation techniques for chloramphenicol and its metabolites include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). fcrisk.runih.gov LLE utilizes the differential solubility of the analyte in two immiscible liquids (e.g., water and an organic solvent like ethyl acetate) to separate it from water-soluble matrix components. fcrisk.ru SPE offers a more selective and efficient cleanup by passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a different solvent. nih.gov

A popular and effective technique for a wide range of analytes in complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. fcrisk.ruchromatographytoday.com This approach typically involves an initial extraction with an organic solvent (like acetonitrile) and salts, followed by a dispersive SPE (dSPE) step where a sorbent is added to the extract to remove specific interferences like lipids and pigments. fcrisk.ru

When using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects are a major concern. chromatographyonline.com Co-eluting matrix components can suppress or enhance the ionization of the target analyte in the MS source, leading to underestimation or overestimation of its concentration. nih.govtandfonline.com Effective sample cleanup is the primary strategy to mitigate matrix effects. tandfonline.com The choice of extraction solvent and SPE sorbent must be carefully optimized to maximize analyte recovery while minimizing the co-extraction of interfering matrix components. chromatographytoday.com For instance, acetonitrile is often favored for its ability to effectively precipitate proteins and extract polar analytes from matrices like animal tissue. chromatographytoday.com

Comparison of Sample Preparation Techniques for Chloramphenicol Analogs

The table below summarizes common extraction methods and their performance for analyzing chloramphenicol and its metabolites in complex matrices.

| Technique | Matrix | Extraction Solvent | Cleanup Method | Average Recovery (%) | Key Advantages/Disadvantages |

| Liquid-Liquid Extraction (LLE) | Meat Products fcrisk.ru | Ethyl Acetate | Hexane Wash | 56 - 70% fcrisk.ru | Simple and inexpensive; can form emulsions, less selective. |

| Solid-Phase Extraction (SPE) | Honey nih.gov | Ethyl Acetate | C18 SPE Cartridge | 92 - 107% nih.gov | High selectivity and recovery; can be more time-consuming and costly. |

| QuEChERS | Animal Tissue chromatographytoday.com | Acetonitrile | dSPE with PSA/MgSO₄ | 85 - 110% | Fast and effective; requires optimization for different matrices. |

| Dilute-and-Shoot | Urine frontiersin.org | Methanol/Water | Dilution only | Not applicable | Very fast and simple; highly susceptible to matrix effects. frontiersin.org |

Environmental Occurrence, Fate, and Remediation Research Pertaining to Chloramphenicol Aldehyde

Detection and Quantification of Chloramphenicol (B1208) Aldehyde in Diverse Environmental Compartments (Research Focus)

Direct detection and quantification of chloramphenicol aldehyde in the environment are not widely reported, as it is often a transient intermediate in degradation processes. However, its parent compound, chloramphenicol, is frequently detected in various environmental matrices. The analytical methods used for chloramphenicol, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the primary tools that would be employed to identify and quantify its transformation products, including the aldehyde derivative. researchgate.netresearchgate.net

Chloramphenicol is a widely detected antibiotic in aquatic systems, originating from sources like hospital wastewater, aquaculture, and livestock activities. nih.gov Its presence in these environments suggests the potential for in-situ transformation to this compound.

Research has documented the presence of the parent compound, chloramphenicol, in various aquatic compartments. For instance, concentrations in the Nanming River in China were found to be significantly higher in winter (mean of 11,200 ng/L) compared to summer (1300 ng/L). nih.gov In untreated wastewater effluents in Bangladesh, chloramphenicol concentrations have been measured in the range of 0.316–0.921 µg/mL. academicjournals.org Studies on the biotransformation of chloramphenicol in activated sludge, a key component of wastewater treatment, have identified the aldehyde as a metabolic intermediate, confirming its formation in these systems. nih.gov

| Location/Type | Concentration Range | Source |

|---|---|---|

| Nanming River, China (Winter) | 11,200 ng/L (mean) | nih.gov |

| Nanming River, China (Summer) | 1,300 ng/L (mean) | nih.gov |

| Shallow Lakes, Yangtze River Basin, China | 4.89 ng/L (average) | nih.gov |

| Herglas Sea, Tunisia | Up to 15,600 ng/L | nih.gov |

| Freshwater Aquaculture Pond, China | 112.3 ng/L | researchgate.net |

| Untreated Wastewater, Bangladesh | 0.316–0.921 µg/mL | academicjournals.org |

| Hospital Wastewater Effluent, Kenya | 60–100 ng/L | nih.gov |

Similar to aquatic environments, chloramphenicol has been detected in soil and sediment, particularly in areas associated with aquaculture. In a study of a freshwater aquaculture pond, the concentration of chloramphenicol in the sediment was found to be 0.1957 mg/kg. researchgate.net The presence of the parent compound in these compartments indicates a potential reservoir where transformation into this compound could occur through microbial activity. Functional metagenomic studies of soil have identified various resistance mechanisms, including those that could potentially involve the modification of chloramphenicol, highlighting the metabolic capabilities of soil bacteria. nih.gov

Environmental Persistence and Mobility Studies of this compound

Specific studies on the environmental persistence and mobility of this compound are limited. As a reactive aldehyde intermediate, it is generally expected to be less persistent than its parent alcohol compound. Its fate is likely rapid transformation, either through further oxidation to the corresponding carboxylic acid or through other degradation reactions. researchgate.net The persistence of the parent compound, chloramphenicol, is variable and depends on environmental conditions such as temperature, with higher temperatures promoting faster decomposition. nih.gov The mobility of this compound would be influenced by soil and sediment composition, but it is more likely to be governed by its rapid rate of biological and chemical transformation.

Bioremediation and Phytoremediation Strategies for this compound Contamination

Bioremediation strategies for chloramphenicol often involve the transformation of the parent compound, a process in which this compound is a key intermediate.

Research has identified specific bacterial enzymes that inactivate chloramphenicol through a dual oxidation process of the C3-hydroxyl group. researchgate.netnih.gov This process begins with the oxidation of the hydroxyl group to form the aldehyde intermediate. This step is catalyzed by glucose-methanol-choline (GMC)-type flavoenzymes. researchgate.netnih.gov The resulting this compound is then rapidly processed further. This subsequent oxidation to the inactive carboxylic acid derivative can be carried out either by the same GMC oxidoreductases or by separate aldehyde dehydrogenases (ALDHs). researchgate.net Several bacterial genera have been identified as playing a potential role in the biodegradation of chloramphenicol, including Sphingomonas, Caballeronia, Cupriavidus, Chryseobacterium, and Burkholderia. nih.govresearchgate.net

While phytoremediation is a recognized strategy for the degradation of antibiotic compounds, specific research focusing on the use of plants to remediate this compound has not been widely reported. nih.gov

| Bacterial Genus | Enzyme Type | Role | Source |

|---|---|---|---|

| Sphingomonas sp. | GMC Oxidoreductase | Oxidizes C3-OH group to an aldehyde. | researchgate.netnih.gov |

| Caballeronia sp. | GMC Oxidoreductase | Oxidizes C3-OH group to an aldehyde. | nih.gov |

| Streptomyces sp. | Oxidoreductases | Inactivates chloramphenicol via oxidation. | researchgate.netnih.gov |

| Various Bacteria | Aldehyde Dehydrogenases (ALDHs) | Oxidizes the aldehyde intermediate to a carboxylic acid. | researchgate.net |

Photoremediation and Advanced Oxidation Processes for this compound Degradation in Environmental Systems

Photoremediation and advanced oxidation processes (AOPs) are effective methods for degrading persistent organic pollutants like chloramphenicol. These processes often involve the formation and subsequent degradation of this compound as an intermediate.

Studies using UV-LED based AOPs, such as UV-LED/persulfate (UV-LED/PS) and UV-LED/chlorine, have proposed degradation pathways for chloramphenicol. mdpi.com In one proposed pathway, the hydroxyl structure on the side chain of a chloramphenicol intermediate is removed and transformed into an aldehyde group. mdpi.com This aldehyde is then further oxidized to form a carboxyl group, leading to compounds like 4-Nitrobenzoic acid. mdpi.com These AOPs rely on the generation of highly reactive radicals such as hydroxyl radicals (·OH) and sulfate (B86663) radicals (SO₄·⁻) which attack the chloramphenicol molecule. mdpi.comnih.gov The entire degradation process under these conditions involves the combined action of direct oxidation at the electrode surface (in electrocatalytic systems) and indirect oxidation by these generated radicals. nih.govdeswater.com

| AOP Method | Key Reactive Species | Role of Aldehyde Intermediate | Source |

|---|---|---|---|

| UV-LED/Persulfate (PS) | Sulfate radicals (SO₄·⁻), Hydroxyl radicals (·OH) | Formed from an intermediate, then oxidized to a carboxylic acid. | mdpi.com |

| UV-LED/Chlorine | Reactive chlorine species (Cl·, Cl₂·⁻), Hydroxyl radicals (·OH) | Formed from an intermediate, then oxidized to a carboxylic acid. | mdpi.com |

| Electrochemical Oxidation (Ti/PbO₂-La anodes) | Hydroxyl radicals (·OH), Sulfate radicals (SO₄·⁻) | Postulated as one of 15 possible intermediates in degradation pathways. | nih.gov |

| Photolysis / H₂O₂ | Hydroxyl radicals (·OH) | Likely formed during the process of breaking down the parent compound into simpler molecules. | researchgate.net |

Biochemical Interactions and Mechanistic Studies of Chloramphenicol Aldehyde in Research Models

Enzymatic Substrate Recognition and Catalytic Mechanisms Involving Chloramphenicol (B1208) Aldehyde

Chloramphenicol aldehyde, an oxidized metabolite of chloramphenicol, is recognized as a substrate by several classes of enzymes, leading to its further transformation. The enzymatic processes involving this aldehyde are crucial in both the detoxification and the inactivation of the parent antibiotic, chloramphenicol.

A key enzymatic pathway involves oxidoreductases that catalyze the dual oxidation of the C3-hydroxyl group of chloramphenicol. researchgate.netnih.gov This process initially forms this compound. This intermediate can then be further processed by the same glucose-methanol-choline (GMC)-type flavoenzymes or by separate aldehyde dehydrogenases (ALDHs), which convert the aldehyde to the corresponding carboxylic acid, rendering it inactive. researchgate.netresearchgate.net The proposed catalytic mechanism for the initial oxidation by GMC oxidoreductases likely involves a catalytic histidine side chain acting as a base to initiate the oxidation, followed by a hydride transfer to the FAD cofactor. researchgate.net

In rat liver microsomes, the formation of this compound from chloramphenicol is catalyzed by cytochrome P-450. nih.gov This reaction is dependent on NADPH and oxygen. nih.gov Once formed, this compound, being a β-hydroxyaldehyde, can undergo a retro-aldol cleavage to form p-nitrobenzaldehyde and N-(2-oxoethyl)dichloroacetamide. nih.gov These aldehyde intermediates can then be enzymatically reduced to their corresponding alcohols. nih.gov

Furthermore, laccase from the white-rot fungus Trametes hirsuta can degrade chloramphenicol, and this process is significantly enhanced in the presence of mediators. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) analysis has confirmed the formation of this compound as a product of this laccase-mediated degradation. researchgate.net

In some bacterial systems, such as Sphingomonas sp. and Caballeronia sp., the oxidation of the C3-hydroxyl group of chloramphenicol to this compound is a key step in its biotransformation. nih.govresearchgate.net This is followed by further oxidation to a carboxylic acid. nih.gov A novel glucose-methanol-choline oxidoreductase has been identified as responsible for this initial oxidation step in these species. nih.govnih.gov

| Enzyme Class | Organism/System | Substrate | Product(s) | Cofactor/Conditions | Reference |

| Oxidoreductases (GMC-type) | Bacteria (e.g., Streptomyces sp., Sphingobium sp.) | Chloramphenicol | This compound | FAD | researchgate.netnih.gov |

| Aldehyde Dehydrogenases (ALDHs) | Bacteria | This compound | Carboxy-chloramphenicol | - | researchgate.netresearchgate.net |

| Cytochrome P-450 | Rat liver microsomes | Chloramphenicol | This compound | NADPH, O2 | nih.gov |

| Laccase | Trametes hirsuta | Chloramphenicol | This compound | Mediators (e.g., syringaldehyde) | researchgate.net |

| Glucose-Methanol-Choline Oxidoreductase | Sphingomonas sp., Caballeronia sp. | Chloramphenicol | This compound | - | nih.govresearchgate.netnih.gov |

Interactions of this compound with Cellular Components In Vitro (non-human, non-clinical relevance)

In vitro studies have demonstrated that this compound can interact with various cellular components in non-human models. Research using rat liver microsomes has shown that the formation of this compound is a key step in the metabolic pathway of chloramphenicol. nih.gov This metabolite, a β-hydroxyaldehyde, can then chemically undergo a retro-aldol cleavage to produce p-nitrobenzaldehyde and N-(2-oxoethyl)dichloroacetamide. nih.gov These intermediates can be further reduced enzymatically. nih.gov

The enzymatic degradation of chloramphenicol by laccase from Trametes hirsuta results in the formation of this compound. researchgate.net Notably, this aldehyde metabolite did not exhibit toxicity towards a number of bacterial and yeast cells in vitro, in contrast to other degradation products formed through non-enzymatic processes. researchgate.netencyclopedia.pub

In bacterial systems, the inactivation of chloramphenicol can proceed through a dual oxidation of the C3-hydroxyl group, with this compound as the intermediate. researchgate.net This oxidation can be carried out by standalone glucose-methanol-choline (GMC)-type flavoenzymes or can be enhanced by additional aldehyde dehydrogenases that further process the aldehyde. researchgate.net This mechanism has been observed in both Gram-positive (e.g., Streptomyces sp.) and Gram-negative (e.g., Sphingobium sp.) bacteria. researchgate.netnih.gov

Role of this compound in Microbial Physiology and Metabolism (non-human, non-adverse effects)

In the context of microbial physiology and metabolism, this compound primarily functions as an intermediate in the detoxification and degradation of chloramphenicol. Certain bacteria have evolved enzymatic pathways to convert chloramphenicol into less harmful substances, and this compound is a key molecule in these pathways.

For instance, some bacteria possess oxidoreductases that oxidize the C3-hydroxyl group of chloramphenicol to form this compound. researchgate.net This aldehyde is then typically further oxidized by aldehyde dehydrogenases to the corresponding carboxylic acid, a compound that is inactive as an antibiotic. researchgate.netresearchgate.net This two-step oxidation process represents a mechanism of resistance for these microorganisms. researchgate.net This capability has been identified in both Gram-positive bacteria like Streptomyces species and Gram-negative bacteria such as Sphingobium species. researchgate.netnih.gov

The formation of this compound from chloramphenicol is not limited to a single enzymatic route. In rat liver microsomes, this conversion is catalyzed by cytochrome P-450. nih.gov The resulting aldehyde can then be chemically cleaved and subsequently reduced enzymatically. nih.gov

The role of this compound as a non-toxic intermediate is further highlighted in studies with the fungus Trametes hirsuta. The laccase enzyme from this fungus degrades chloramphenicol into this compound, which has been shown to be non-toxic to various bacterial and yeast cells. researchgate.net This contrasts with products from non-enzymatic degradation, which can be toxic. researchgate.netencyclopedia.pub

Metabolic Fate of this compound in Non-Human Organisms (excluding clinical and toxicity studies)

In non-human organisms, this compound is a transient metabolic intermediate in the biotransformation of chloramphenicol. Its metabolic fate is primarily characterized by further enzymatic conversion to other compounds.

In rat liver microsomes, after its formation from chloramphenicol via cytochrome P-450-mediated oxidation, this compound can undergo a retro-aldol cleavage. nih.gov This chemical breakdown yields p-nitrobenzaldehyde and N-(2-oxoethyl)dichloroacetamide. nih.gov These aldehyde products are then subject to enzymatic reduction, resulting in the formation of p-nitrobenzyl alcohol and N-(2-hydroxyethyl)dichloroacetamide, respectively. nih.gov

In various bacterial species, the metabolic pathway of chloramphenicol involves the oxidation of its C3-hydroxyl group to this compound. researchgate.net This intermediate is then further oxidized by aldehyde dehydrogenases to the corresponding inactive carboxylic acid, known as "carboxy-CAP". researchgate.net This sequential oxidation serves as a detoxification mechanism for the bacteria. researchgate.netnih.gov This process has been observed in both Gram-positive (Streptomyces sp.) and Gram-negative (Sphingobium sp.) bacteria. researchgate.net

Studies with an activated sludge-enriched microbial consortium have also elucidated the metabolic fate of this compound. nih.gov In this system, the C3-OH group of chloramphenicol is oxidized to an aldehyde (D-CAP), which is then further oxidized to a carboxyl group, producing O-CAP. nih.gov

The table below summarizes the metabolic transformations of this compound in different non-human biological systems.

| Organism/System | Initial Reaction | Intermediate | Subsequent Reaction(s) | Final Product(s) | Reference |

| Rat Liver Microsomes | Oxidation of Chloramphenicol | This compound | Retro-aldol cleavage, Enzymatic reduction | p-nitrobenzyl alcohol, N-(2-hydroxyethyl)dichloroacetamide | nih.gov |

| Bacteria (e.g., Streptomyces sp., Sphingobium sp.) | Oxidation of Chloramphenicol | This compound | Oxidation by aldehyde dehydrogenase | Carboxy-chloramphenicol (carboxy-CAP) | researchgate.net |

| Activated Sludge Consortium (Sphingomonas sp., Caballeronia sp.) | Oxidation of Chloramphenicol (C3-OH) | This compound (D-CAP) | Oxidation to carboxyl group | O-CAP | nih.gov |

Derivatization and Structural Modification Studies of Chloramphenicol Aldehyde for Research Applications

Synthesis of Analogs and Isomers of Chloramphenicol (B1208) Aldehyde for Mechanistic Investigations

The synthesis of analogs and isomers related to chloramphenicol aldehyde is fundamental for investigating the mechanisms of action and biotransformation of chloramphenicol. While direct derivatization of this compound is less common, its formation as a metabolic intermediate and the use of aldehyde precursors in synthesizing chloramphenicol isomers are central to these research efforts.

In microbial systems, this compound is a key metabolite. Studies on the biotransformation of chloramphenicol (CAP) by bacterial strains such as Sphingomonas sp. and Caballeronia sp. have shown that the initial catabolic step involves the oxidation of the C3-hydroxyl group of CAP to form an aldehyde. nih.gov This intermediate, referred to as D-CAP, can undergo further oxidation to a carboxyl group, yielding O-CAP. nih.gov The discovery of this metabolic pathway highlights the role of this compound in microbial degradation and resistance mechanisms, making its study essential for understanding these biological processes. nih.gov

Furthermore, the synthesis of chloramphenicol and its stereoisomers often employs an aldehyde as a starting material. For instance, the total synthesis of (-)-chloramphenicol has been achieved from 4-nitrobenzaldehyde (B150856). thieme-connect.com A key step in this synthesis is a highly enantio- and diastereoselective aldol (B89426) reaction between an isocyanoacetate and 4-nitrobenzaldehyde, catalyzed by silver(I) oxide and a cinchona-derived amino phosphine (B1218219) ligand. thieme-connect.comnih.govrsc.org This approach demonstrates the utility of catalytic asymmetric methodology for preparing bioactive compounds with specific stereochemistry. nih.govrsc.orgresearchgate.net By modifying the starting aldehyde, researchers can generate a variety of chloramphenicol analogs to probe structure-activity relationships and the specific interactions with biological targets like the bacterial ribosome.

Functional Group Transformations of this compound and Their Impact on Research Utility

The functional group transformations involving the propanediol (B1597323) moiety of chloramphenicol, particularly its oxidation to an aldehyde, are crucial for creating derivatives used in research. These transformations serve to investigate metabolic pathways, degradation mechanisms, and the synthesis of novel compounds.

The oxidation of chloramphenicol's hydroxyl groups is a primary method for generating carbonyl derivatives. Research has described the preparation of α,β-unsaturated carbonyl derivatives of chloramphenicol for structure-activity relationship (SAR) studies. nih.govmdpi.com This process involves a selective transformation of the primary hydroxyl group, followed by oxidation of the secondary hydroxyl group using reagents like the Dess-Martin periodinane. nih.govmdpi.com

Microbial biotransformation provides a clear example of the conversion of chloramphenicol to its aldehyde form. In certain bacteria, the C3-OH group is oxidized to an aldehyde (D-CAP), which can be further oxidized to a carboxylic acid (O-CAP). nih.gov This metabolic conversion is significant as this compound has been identified as a metabolite in humans, underscoring its relevance in toxicological studies. inchem.organses.fr

Chemical oxidation studies also contribute to understanding the reactivity of the chloramphenicol structure. The oxidation of chloramphenicol by the Keggin-type 12-tungstocobaltate(III) anion in an acidic medium leads to the cleavage of the molecule, producing p-nitrobenzaldehyde and glycoaldehyde as major products. ikm.org.my Similarly, UV-based advanced oxidation processes can transform the side chain into an aldehyde group, which is then further oxidized to a carboxyl group, forming 4-nitrobenzoic acid. mdpi.com These studies are vital for assessing the environmental fate of chloramphenicol and developing remediation strategies.

The following table summarizes key functional group transformations of chloramphenicol leading to aldehyde or related carbonyl compounds.

| Starting Compound | Reagent/Method | Resulting Functional Group(s) | Research Utility |

| Chloramphenicol | Dess-Martin periodinane | Ketone (at secondary alcohol position) | Synthesis of α,β-unsaturated carbonyl derivatives for SAR studies. nih.govmdpi.com |

| Chloramphenicol | Microbial Oxidation (Sphingomonas sp.) | Aldehyde (at C3 primary alcohol position) | Studying metabolic pathways and resistance mechanisms. nih.gov |

| Chloramphenicol | 12-Tungstocobaltate(III) | Aldehydes (p-nitrobenzaldehyde, glycoaldehyde) | Investigating chemical degradation kinetics and mechanisms. ikm.org.my |

| Chloramphenicol | UV-Advanced Oxidation Processes (AOPs) | Aldehyde, Carboxylic Acid | Assessing environmental degradation and formation of by-products. mdpi.com |

Isotopic Labeling Strategies for Tracer Studies with this compound in Research

Isotopic labeling is an indispensable tool in research for tracing the metabolic fate of compounds and for accurate quantification in complex biological matrices. While direct studies on isotopically labeled this compound are not widely documented, the strategies applied to its parent compound, chloramphenicol, are directly applicable and highly relevant given that the aldehyde is a known metabolite. inchem.organses.fr

The use of stable heavy isotopes of elements like hydrogen (deuterium, ²H), carbon (¹³C), and nitrogen (¹⁵N) allows for the synthesis of labeled molecules that can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com Commercially available isotopically labeled standards for chloramphenicol include deuterium-labeled versions such as Chloramphenicol-d₄, Threo-Chloramphenicol-d₆, and (±)-Chloramphenicol (ring-D₄, benzyl-D₁). medchemexpress.commedchemexpress.comisotope.com These labeled compounds are primarily used as internal standards for precise quantification in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). isotope.com

Deuteration, in particular, has gained attention for its potential to alter the pharmacokinetic and metabolic profiles of drugs, a field of study relevant to chloramphenicol and its derivatives. medchemexpress.commedchemexpress.com For research purposes, synthesizing isotopically labeled this compound would enable tracer studies to elucidate its formation, subsequent biotransformation, and potential covalent binding to cellular macromolecules. Such studies are critical for understanding its mechanism of toxicity. inchem.org Given that this compound is formed via oxidation of the propanediol moiety, labeling this part of the molecule, for instance with ¹³C, would allow researchers to follow the carbon atoms through metabolic pathways.

The table below outlines common stable isotopes and their applications in tracer studies relevant to this compound.

| Isotope | Common Application | Detection Method | Research Goal |

| Deuterium (²H or D) | Internal standards, altering metabolic rates (Kinetic Isotope Effect). medchemexpress.commedchemexpress.com | Mass Spectrometry (MS) | Accurate quantification, studying metabolic stability. |

| Carbon-13 (¹³C) | Metabolic flux analysis, tracing carbon backbone. | MS, NMR | Elucidating biotransformation pathways and identifying downstream metabolites. |

| Nitrogen-15 (¹⁵N) | Tracing the fate of the nitro group or amide nitrogen. | MS, NMR | Investigating the metabolism of the p-nitrophenyl and dichloroacetamide moieties. |

By employing these isotopic labeling strategies, researchers can gain a deeper, quantitative understanding of the role of this compound in both therapeutic and toxicological processes.

Future Research Directions and Emerging Paradigms in Chloramphenicol Aldehyde Research

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Studying Chloramphenicol (B1208) Aldehyde Pathways

The integration of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, is revolutionizing the study of chloramphenicol biotransformation. nih.govresearchgate.net These high-throughput approaches provide a holistic view of the molecular processes involved in the formation and degradation of chloramphenicol aldehyde, enabling researchers to move beyond single-enzyme studies to a systems-level understanding. nih.govresearchgate.net

An integrated multi-omics approach, combining metagenomics, metatranscriptomics, and proteomics, has been successfully used to elucidate the complete biotransformation pathway of chloramphenicol in microbial consortia. nih.govresearchgate.net In these studies, the initial oxidation of chloramphenicol at the C3-hydroxyl group to produce this compound (referred to as D-CAP) was identified as a key step. nih.gov Further oxidation of the aldehyde to a carboxyl group, yielding O-CAP, was also observed. nih.gov Proteomic and metatranscriptomic data have been crucial in identifying the specific enzymes responsible for these transformations, such as a novel glucose-methanol-choline (GMC) oxidoreductase. nih.govresearchgate.netasm.org

Metabolomics, the large-scale study of small molecules, plays a pivotal role in identifying and quantifying the full spectrum of metabolites produced during chloramphenicol degradation. frontiersin.orgazolifesciences.com Non-targeted high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS) analysis has enabled the detection of numerous intermediates, including this compound and its subsequent products. nih.gov This provides a detailed map of the metabolic network, revealing novel pathways and unexpected molecular transformations. nih.govresearchgate.net

Proteomics complements metabolomics by identifying the proteins and enzymes that catalyze these metabolic reactions. frontiersin.orgazolifesciences.com By analyzing changes in protein expression in response to chloramphenicol exposure, researchers can pinpoint the key enzymatic players. asm.orgasm.org For instance, proteomic analysis in Sphingomonas sp. and Caballeronia sp. revealed the upregulation of specific oxidoreductases involved in the conversion of chloramphenicol to its aldehyde and acid forms. nih.gov This integrated approach not only confirms the metabolic pathway but also provides the genetic and enzymatic basis for it. nih.govresearchgate.net

| Omics Technology | Application in this compound Research | Key Findings | Citations |

| Metabolomics | Identification and quantification of chloramphenicol and its transformation products in biological systems. | Detected this compound (D-CAP) and 26 other metabolites, defining a six-module catabolic pathway. | nih.gov |

| Proteomics | Identification of enzymes responsible for the biotransformation of chloramphenicol. | Identified a novel glucose-methanol-choline (GMC) oxidoreductase that catalyzes the oxidation of chloramphenicol to its aldehyde and carboxylic acid forms. | nih.govresearchgate.netasm.org |

| Metatranscriptomics | Analysis of gene expression in microbial communities to identify genes actively involved in the degradation pathway. | Revealed the upregulation of the capO gene (encoding the GMC oxidoreductase) in response to chloramphenicol exposure. | nih.gov |

| Integrated Multi-Omics | Comprehensive elucidation of metabolic pathways, key enzymes, and microbial interactions. | Deciphered the complete biotransformation pathway, identified key microbial players (Sphingomonas sp., Caballeronia sp.), and described their synergistic interactions. | nih.govresearchgate.net |

Computational Modeling and Simulation for Predicting this compound Behavior and Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools for investigating this compound at the atomic level. These methods provide insights into its structure, reactivity, and interactions with biological molecules, complementing experimental data and guiding further research. mdpi.comresearchgate.net

Density Functional Theory (DFT) is one such computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com Studies have employed DFT to model the interactions between chloramphenicol and other molecules, predicting reaction sites through analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potentials. mdpi.com This approach can be extended to this compound to predict its electrophilic/nucleophilic sites, understand its stability, and model its potential reactions, such as the retro-aldol cleavage that can occur following its formation. nih.gov

Molecular docking simulations are used to predict the binding orientation and affinity of a molecule to a target protein. biorxiv.orgmdpi.com This technique has been applied to understand how chloramphenicol and its analogs interact with enzymes and the bacterial ribosome. biorxiv.orgmdpi.com For this compound, docking studies could elucidate its interaction with the active sites of metabolizing enzymes, such as cytochrome P-450 or the GMC oxidoreductases identified through proteomics. nih.govasm.orgnih.gov Such simulations can reveal key amino acid residues involved in binding and catalysis, as demonstrated in the modeling of the oxidase CmO, where residues like Glycine (B1666218) 99 and Asparagine 518 were found to be crucial for anchoring the substrate. biorxiv.org

| Computational Method | Application in this compound Research | Predicted Outcomes | Citations |

| Density Functional Theory (DFT) | Predicting reaction sites, stability, and intermolecular forces. | Identification of electron donor/acceptor regions; calculation of interaction energies with other molecules. | mdpi.com |

| Molecular Docking | Simulating the interaction between this compound and enzyme active sites. | Prediction of binding affinity and orientation; identification of key amino acid residues for catalysis. | biorxiv.orgmdpi.com |

| Homology Modeling | Constructing 3D models of enzymes involved in this compound metabolism when experimental structures are unavailable. | Provides a structural basis for subsequent docking and simulation studies. | biorxiv.org |